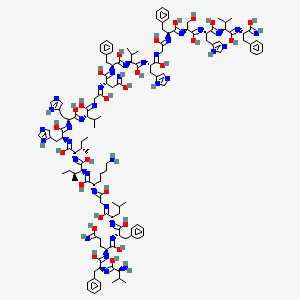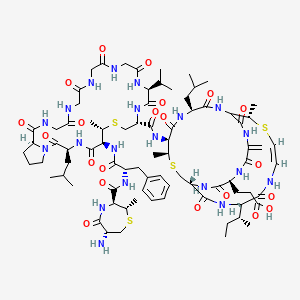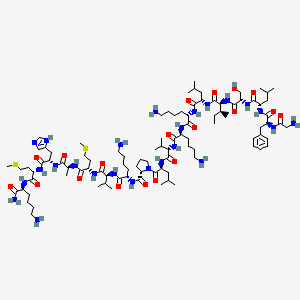
Clavanin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clavanin A is a natural product found in Styela clava with data available.
科学的研究の応用
Interaction with Bacterial Membranes
Clavanin A, a peptide from tunicate hemocytes, has been studied extensively for its ability to disrupt bacterial membranes. Its interaction with membranes, assessed through various assays, indicates that clavanin A lyses bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC). The peptide's structure and function were further elucidated, revealing its capacity to adopt various folds, possibly influencing its multiple functions. Notably, clavanin A has been found to eradicate bacterial biofilms, representing an unrecognized function (Silva et al., 2016).
Antimicrobial Activity and Infection Control
Clavanin A has shown significant efficacy in controlling infections, including those caused by multidrug-resistant bacteria. It has demonstrated clear in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, without cytotoxic activities against mammalian cells. In vivo studies reveal its effectiveness in reducing bacterial counts in wound models and significantly lowering mortality rates in mice infected with E. coli and S. aureus. These findings suggest its potential as a novel strategy for treating infections (Silva et al., 2014).
Role of Phenylalanine in its Action
Clavanin A's high content of phenylalanines suggests their functional importance. Studies involving mutations of these residues indicated that while phenylalanine is not essential for antimicrobial activity, it contributes significantly to the peptide's hydrophobicity and membrane affinity, as well as its conformational flexibility. This balance is crucial for clavanin A's ability to interact with and disrupt biological membranes (van Kan et al., 2003).
Enhancement by Zinc Ions
Clavanin A's antimicrobial activity is potentiated by Zn2+ ions. This enhancement is not only due to reduced concentrations for bacterial growth inhibition but also due to increased rates of bacterial killing. Studies indicate that Clavanin A forms small pores in bacterial membranes and induces cell death by targeting intracellular components. The synergy between Clavanin A and Zn2+ suggests a cytoplasmic target for their combined action (Juliano et al., 2017).
Nanocarrier for Sepsis Control
In the context of increasing bacterial resistance, clavanin A encapsulated in nanocarriers has been explored for controlling bacterial sepsis. The nanostructured clavanin A showed partial control over the development of various pathogenic bacteria, with no observed hemolytic activity. In vivo assays demonstrated improved antimicrobial activity and potential for treating polymicrobial infections (Saúde et al., 2014).
Membrane Activity and pH-Dependent Mechanisms
Clavanin A's membrane activity and its effectiveness in inhibiting bacterial growth are significantly enhanced at lower pH levels. Its mode of action involves disrupting biological membranes at neutral pH and targeting membrane proteins involved in ion gradients at acidic conditions. This dual mechanism under different pH conditions underscores its unique membrane-active properties (van Kan et al., 2002).
特性
生物活性 |
Antibacterial, Antifungal |
|---|---|
配列 |
VFQFLGKIIHHVGNFVHGFSHVF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





